Mrtx-EX185

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

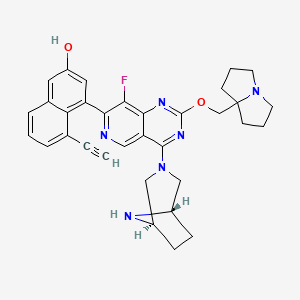

Molecular Formula |

C33H33FN6O2 |

|---|---|

Molecular Weight |

564.7 g/mol |

IUPAC Name |

4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethoxy)pyrido[4,3-d]pyrimidin-7-yl]-5-ethynylnaphthalen-2-ol |

InChI |

InChI=1S/C33H33FN6O2/c1-2-20-6-3-7-21-14-24(41)15-25(27(20)21)29-28(34)30-26(16-35-29)31(39-17-22-8-9-23(18-39)36-22)38-32(37-30)42-19-33-10-4-12-40(33)13-5-11-33/h1,3,6-7,14-16,22-23,36,41H,4-5,8-13,17-19H2/t22-,23+ |

InChI Key |

JFYPNKVDMZEUOJ-ZRZAMGCNSA-N |

Isomeric SMILES |

C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5C[C@H]6CC[C@@H](C5)N6)OCC78CCCN7CCC8)O |

Canonical SMILES |

C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CCC8)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MRTX-EX185

This technical guide provides a comprehensive overview of the mechanism of action, quantitative biochemical and cellular activity, and key experimental methodologies for MRTX-EX185, a potent inhibitor of KRAS(G12D). The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound is a potent, non-covalent small molecule inhibitor that targets KRAS, with a notable affinity for the G12D mutation.[1][2] Its primary mechanism involves binding to the Switch-II pocket (SII-P) of the KRAS protein.[3][4] A distinguishing feature of this compound is its ability to engage with KRAS regardless of its nucleotide state; it can bind to both the inactive, GDP-loaded form and the active, GTP-loaded form of the protein.[1][3] This dual-state engagement allows for a more thorough suppression of KRAS-driven signaling.

By occupying the Switch-II pocket, this compound disrupts the protein-protein interactions necessary for the activation of downstream signaling pathways.[5] Specifically, it inhibits the interaction between KRAS(G12D) and its effector proteins, such as CRAF.[3] This blockade prevents the phosphorylation cascade of the MAPK/ERK pathway, a critical signaling route for cell proliferation and survival.[1][6] The inhibition of this pathway is evidenced by a significant reduction in the phosphorylation of ERK (p-ERK) in treated cells.[1][3] This targeted action leads to potent anti-proliferative effects in cancer cell lines harboring the KRAS(G12D) mutation, while showing minimal toxicity in non-KRAS-dependent cells.[1][3]

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Binding Affinity of this compound against KRAS Variants

| Target Protein | IC₅₀ (nM) | Description |

| KRAS(G12D) | 90 | Primary target mutation.[1][2][3] |

| KRAS WT | 110 | Wild-type KRAS.[1][2] |

| KRAS(Q61H) | 130 | Another common KRAS mutation.[1][2] |

| KRAS(G13D) | 240 | Another common KRAS mutation.[1][2] |

| KRAS(G12C) | 290 | Cysteine mutant, target of other inhibitors.[1][2] |

Table 2: Cellular Activity of this compound

| Cell Line | KRAS Status | Assay Type | IC₅₀ (nM) | Description |

| SW-1990 | KRAS(G12D) | Cell Proliferation | 70 | Potent anti-proliferative effect in a G12D-driven pancreatic cancer cell line.[1][3] |

| HEK293 | KRAS-independent | Cell Proliferation | Non-toxic | No significant inhibition of proliferation observed.[1][4] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. These methods are based on descriptions found in the cited literature.[3][4][5]

3.1 Bioluminescence Resonance Energy Transfer (BRET) for Target Engagement

This assay measures the ability of this compound to bind to KRAS within a live cellular environment.

-

Cell Line Engineering : HEK293 cells are co-transfected with plasmids encoding for KRAS(G12D) fused to a NanoLuciferase (Nluc) donor and a KRAS-binding protein fused to a fluorescent acceptor.

-

Cell Plating : Transfected cells are seeded into 96-well plates and incubated for 24 hours.

-

Compound Treatment : Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and incubated for a specified time (e.g., 2-4 hours).

-

Substrate Addition : The Nluc substrate (e.g., furimazine) is added to each well.

-

Signal Detection : The plate is read on a luminometer capable of detecting both the donor (e.g., 460 nm) and acceptor (e.g., >500 nm) emission wavelengths.

-

Data Analysis : The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio indicates displacement of the fluorescently-tagged binding partner by this compound. IC₅₀ values are determined by plotting the BRET ratio against the compound concentration.

3.2 Cellular Proliferation Assay (CellTiter-Glo®)

This assay quantifies the anti-proliferative effects of this compound on cancer cell lines.

-

Cell Plating : SW-1990 (KRAS G12D) and HEK293 (control) cells are seeded in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Addition : A 10-point serial dilution of this compound (e.g., 0.1 nM to 100 µM) is added to the wells. A DMSO-only well serves as the negative control.

-

Incubation : Plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.

-

Reagent Preparation : The CellTiter-Glo® reagent is equilibrated to room temperature.

-

Lysis and Signal Generation : An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition : Luminescence is measured using a plate reader.

-

Analysis : The relative luminescence units (RLU) are normalized to the DMSO control. The IC₅₀ value is calculated using a non-linear regression curve fit.

3.3 p-ERK (Thr202/Tyr204) Inhibition Assay

This experiment confirms the inhibition of the MAPK signaling pathway by measuring the phosphorylation level of ERK.

-

Cell Seeding and Starvation : SW-1990 cells are seeded in 96-well plates. Once confluent, cells are serum-starved for 12-24 hours to reduce basal p-ERK levels.

-

Compound Pre-treatment : Cells are pre-treated with various concentrations of this compound for 2 hours.

-

Stimulation : Cells are stimulated with a growth factor (e.g., EGF) for 10-15 minutes to induce ERK phosphorylation.

-

Cell Lysis : The media is removed, and cells are lysed with a buffer containing protease and phosphatase inhibitors.

-

Detection (AlphaLISA®) : The cell lysate is transferred to a 384-well plate. AlphaLISA® acceptor beads conjugated to an anti-p-ERK antibody and donor beads conjugated to a total-ERK antibody are added.

-

Incubation : The plate is incubated in the dark at room temperature for 60-90 minutes.

-

Signal Reading : The plate is read on an AlphaScreen-capable plate reader.

-

Data Analysis : The AlphaLISA® signal, which is proportional to the amount of p-ERK, is plotted against the this compound concentration to determine the IC₅₀ for p-ERK inhibition.

References

Mrtx-EX185: A Comprehensive Technical Guide to its Binding Affinity with KRAS Mutants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Mrtx-EX185 to various KRAS mutants, a critical area of research in the development of targeted cancer therapies. This document summarizes key quantitative data, details common experimental protocols, and visualizes complex biological and experimental processes to facilitate a deeper understanding of this compound's mechanism of action.

Core Findings: this compound Binding Affinity

This compound has demonstrated potent inhibitory activity against the KRAS G12D mutant, with an IC50 of 90 nM.[1] Notably, this inhibitor also exhibits broad-spectrum binding across other KRAS variants, including wild-type KRAS and other common mutations.[1] this compound is capable of binding to both the inactive GDP-bound and the active GTP-bound states of KRAS, a significant feature for targeting constitutively active KRAS mutants.[2]

Quantitative Binding Affinity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various KRAS proteins. This data is crucial for comparing the inhibitor's potency across different mutational contexts.

| KRAS Variant | IC50 (nM) |

| KRAS G12D | 90 |

| KRAS WT | 110 |

| KRAS Q61H | 130 |

| KRAS G13D | 240 |

| KRAS G12C | 290 |

Data sourced from MedChemExpress.[1]

Experimental Protocols

The determination of this compound's binding affinity to KRAS mutants relies on sophisticated biophysical and cellular assays. The following sections detail the general methodologies for two key experimental approaches: Bioluminescence Resonance Energy Transfer (BRET) assays and Nuclear Magnetic Resonance (NMR) spectroscopy.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays are a powerful tool for measuring protein-protein interactions and target engagement in living cells.[3][4][5]

Principle: This technology is based on the non-radiative transfer of energy between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) when they are in close proximity (typically <10 nm).[5] In the context of this compound, a BRET assay can be designed to measure the displacement of a KRAS-binding probe by the inhibitor, resulting in a decrease in the BRET signal.[4]

General Protocol:

-

Construct Generation: Create fusion proteins of KRAS with the BRET donor (e.g., KRAS-Rluc) and a known KRAS binder or a fluorescently labeled tracer with the BRET acceptor.

-

Cell Culture and Transfection: Co-express the BRET fusion constructs in a suitable mammalian cell line (e.g., HEK293T).

-

Compound Treatment: Incubate the transfected cells with varying concentrations of this compound.

-

Substrate Addition: Add the luciferase substrate (e.g., coelenterazine) to initiate the bioluminescent reaction.

-

Signal Detection: Measure the light emission at two specific wavelengths corresponding to the donor and acceptor molecules using a microplate reader equipped for BRET measurements.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive binding to KRAS. The IC50 value can then be determined by plotting the BRET ratio against the inhibitor concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about the binding of small molecules to proteins.[6][7][8]

Principle: This technique relies on the magnetic properties of atomic nuclei. When a small molecule binds to a protein, it can cause chemical shift perturbations (CSPs) in the NMR spectrum of the protein, indicating the location of the binding site. Ligand-observed NMR methods can also be used to detect binding by monitoring changes in the NMR signals of the small molecule itself upon interaction with the protein.

General Protocol for Protein-Observed 2D ¹H-¹⁵N HSQC:

-

Protein Expression and Purification: Produce isotopically labeled (¹⁵N) KRAS protein (wild-type or mutant).

-

Sample Preparation: Prepare NMR samples containing a fixed concentration of the ¹⁵N-labeled KRAS protein in a suitable buffer.

-

Compound Titration: Acquire a series of 2D ¹H-¹⁵N HSQC spectra of the protein in the absence and presence of increasing concentrations of this compound.

-

Data Acquisition: Collect the NMR data on a high-field NMR spectrometer.

-

Data Processing and Analysis: Process the spectra and compare the chemical shifts of the protein's backbone amide signals. Significant changes in chemical shifts for specific amino acid residues upon addition of this compound confirm binding and can be used to map the binding site on the KRAS protein.

Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the KRAS signaling pathway and a typical experimental workflow for determining binding affinity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. researchgate.net [researchgate.net]

- 5. berthold.com [berthold.com]

- 6. researchgate.net [researchgate.net]

- 7. 1D and 2D NMR for KRAS:Ligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 8. NMR study to identify a ligand-binding pocket in Ras - PubMed [pubmed.ncbi.nlm.nih.gov]

MRTX-EX185: A Technical Guide to the Pan-KRAS Inhibitor

For Research, Scientific, and Drug Development Professionals

This document provides an in-depth technical overview of MRTX-EX185, a potent, non-covalent, pan-KRAS inhibitor that targets the switch-II pocket. This compound has demonstrated significant preclinical activity by engaging multiple KRAS mutants, including the prevalent G12D mutation, in both their GDP-bound (inactive) and GTP-bound (active) states. This guide consolidates key quantitative data, details representative experimental methodologies for its characterization, and visualizes its mechanism and associated analytical workflows.

Core Properties and Mechanism of Action

This compound is a small molecule inhibitor that reversibly binds to the switch-II pocket (SII-P) of KRAS.[1] Unlike covalent inhibitors that specifically target the G12C mutation, this compound's non-covalent binding mechanism allows it to engage a broader spectrum of KRAS mutants.[1][2] A key characteristic of this inhibitor is its ability to bind to both the inactive GDP-loaded and the active GTP-loaded states of KRAS, with a preference for the former.[1][3] This dual-state engagement is believed to be a primary contributor to its potent cellular activity against KRAS mutants like G12D, which predominantly exist in the active, GTP-bound form.[1]

By occupying the switch-II pocket, this compound disrupts the conformational changes necessary for KRAS to interact with its downstream effectors, such as CRAF. This interference blocks the signal transduction cascade of the MAPK pathway (RAF-MEK-ERK), thereby inhibiting oncogenic signaling and suppressing the proliferation of KRAS-driven cancer cells.[1]

Quantitative Data

The following tables summarize the reported binding affinities and cellular activities of this compound against various KRAS mutants and cell lines.

Table 1: Biochemical Binding Affinity

This table presents the half-maximal inhibitory concentration (IC50) values of this compound against different KRAS protein variants.

| Target Protein | IC50 (nM) | Binding State(s) |

| KRAS (G12D) | 90 | GDP & GTP |

| KRAS (WT) | 110 | GDP & GTP |

| KRAS (Q61H) | 130 | GDP & GTP |

| KRAS (G13D) | 240 | GDP & GTP |

| KRAS (G12C) | 290 | GDP & GTP |

| HRAS | Binds | GDP-loaded |

| Data sourced from MedChemExpress and other suppliers.[2][3] |

Table 2: Cellular Activity

This table details the efficacy of this compound in cell-based assays, including target engagement, anti-proliferative effects, and downstream signaling inhibition.

| Cell Line | KRAS Status | Assay Type | Endpoint | IC50 (nM) |

| SW-1990 | G12D | Cell Proliferation (CellTiter-Glo) | Viability | 70 |

| HEK293 | WT | Cell Proliferation (CellTiter-Glo) | Viability | Non-toxic |

| N/A | G12D | Target Engagement (BRET) | KRAS binding | 90 |

| KRAS(G12C) lines | G12C | Downstream Signaling | p-ERK Inhibition | Significant |

| Data sourced from Vasta et al. (2022) and MedChemExpress.[1][2][3] |

In Vivo Efficacy

As of the latest available data, specific in vivo efficacy studies (e.g., tumor growth inhibition in xenograft models) for this compound have not been published in peer-reviewed literature. Preclinical in vivo research on KRAS G12D inhibitors has largely focused on more clinically advanced molecules such as MRTX1133.[4][5]

Experimental Protocols

The following sections describe representative, detailed methodologies for the key assays used to characterize this compound. These protocols are synthesized from standard industry practices and technical manuals for the respective technologies.

Cellular Target Engagement (BRET Assay)

Bioluminescence Resonance Energy Transfer (BRET) assays are used to measure the direct binding of a compound to its target protein within living cells. The assay relies on energy transfer between a luciferase donor (e.g., NanoLuc) fused to the target protein and a fluorescent probe that competes with the test compound for the same binding site.

Protocol:

-

Cell Culture and Transfection: HEK293 cells are transiently co-transfected with plasmids encoding LgBiT-KRAS and SmBiT-KRAS fusion proteins using a suitable transfection reagent.[6] These constructs, when co-expressed, form a functional NanoLuc enzyme on KRAS multimers.

-

Plating: 24 hours post-transfection, cells are harvested and seeded into white, opaque 384-well assay plates at a predetermined density and incubated to allow for adherence.

-

Compound and Tracer Addition: Cells are first treated with a specific concentration of NanoBRET Tracer K-1, a fluorescent probe designed to bind the KRAS switch-I/II pocket. Immediately after, serial dilutions of this compound (or a reference compound) are added to the wells.[6]

-

Incubation: The plates are incubated for 2 hours in a humidified incubator at 37°C and 5% CO₂ to allow the binding competition to reach equilibrium.[6]

-

Detection: NanoBRET Nano-Glo Substrate is added to all wells. The plate is read within 3-5 minutes on a luminometer equipped with filters for donor emission (460nm) and acceptor emission (600nm).[7]

-

Data Analysis: The BRET ratio is calculated by dividing the acceptor signal by the donor signal. The data are normalized to controls and plotted against the concentration of this compound to determine the IC50 value using a sigmoidal dose-response model.[6]

KRAS:RAF Interaction Inhibition (NanoBiT Assay)

The NanoBiT Protein-Protein Interaction (PPI) assay is used to measure the ability of this compound to disrupt the binding of KRAS to its effector, CRAF. The assay uses two subunits of NanoLuc luciferase (LgBiT and SmBiT) fused to KRAS and CRAF, respectively. Interaction brings the subunits together, generating a luminescent signal.

Protocol:

-

Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding KRAS(G12D)-SmBiT and LgBiT-CRAF(RBD).

-

Plating: Transfected cells are seeded into 96-well white plates and incubated for 24-48 hours to allow for protein expression.[8]

-

Compound Treatment: Media is aspirated, and cells are treated with various concentrations of this compound diluted in assay medium. Plates are incubated for a defined period (e.g., 2-4 hours) at 37°C.

-

Lysis (for biochemical format) or Live-Cell Detection:

-

Detection: Luminescence is measured using a plate reader.

-

Data Analysis: A decrease in luminescence relative to vehicle-treated controls indicates disruption of the KRAS:RAF interaction. IC50 values are calculated from the dose-response curve.

Cell Proliferation / Viability (CellTiter-Glo Assay)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells. A decrease in ATP is proportional to the level of cytotoxicity or anti-proliferative activity.

Protocol:

-

Cell Plating: SW-1990 (KRAS G12D) and HEK293 (KRAS WT, control) cells are seeded in opaque-walled 96-well plates at an optimized density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is added to the wells. A vehicle-only control (e.g., 0.1% DMSO) is included.

-

Incubation: Plates are incubated for a standard period (e.g., 72 hours) at 37°C and 5% CO₂.

-

Assay Procedure: The plate and its contents are equilibrated to room temperature for approximately 30 minutes. A volume of CellTiter-Glo® Reagent equal to the culture medium volume is added to each well.

-

Signal Development: The contents are mixed for 2 minutes on an orbital shaker to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Detection: Luminescence is recorded using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. The results are normalized to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration.

Downstream Pathway Inhibition (p-ERK AlphaLISA Assay)

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) SureFire® Ultra™ is a no-wash, bead-based immunoassay used to quantify endogenous protein phosphorylation levels in cell lysates. It is used here to measure the inhibition of ERK phosphorylation, a key downstream marker of KRAS pathway activity.

Protocol:

-

Cell Culture and Treatment: Cells are seeded in a 96-well culture plate and grown overnight. Following any required serum starvation, cells are treated with a dose range of this compound for a defined period (e.g., 2 hours).

-

Cell Lysis: The culture medium is removed, and cells are lysed by adding AlphaLISA SureFire Ultra Lysis Buffer and agitating for 10 minutes at room temperature.[11][12]

-

Lysate Transfer: A small volume (e.g., 10 µL) of the lysate is transferred to a 384-well white ProxiPlate.[13]

-

Acceptor Mix Addition: The Acceptor Mix, containing CaptSure™-labeled Acceptor beads and an antibody specific for phosphorylated ERK (Thr202/Tyr204), is added to the lysate. The plate is incubated for 1 hour at room temperature.[12][13]

-

Donor Mix Addition: The Donor Mix, containing streptavidin-coated Donor beads and a biotinylated antibody that recognizes a different epitope on ERK, is added. The plate is sealed and incubated for another hour at room temperature in the dark.[12][13]

-

Detection: The plate is read on an Alpha-compatible plate reader (e.g., EnVision), which excites the Donor beads at 680 nm and measures the emission from the Acceptor beads at 615 nm.

-

Data Analysis: The signal generated is proportional to the amount of p-ERK in the sample. The results are used to generate dose-response curves and determine the potency of this compound in inhibiting MAPK pathway signaling.

References

- 1. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS [frontiersin.org]

- 6. reactionbiology.com [reactionbiology.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Probing RAS Function Using Monobody and NanoBiT Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NanoBiT® Protein:Protein Interaction System Protocol [worldwide.promega.com]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. tgrbiosciences.com [tgrbiosciences.com]

The Structure-Activity Relationship of MRTX-EX185: A Technical Guide to a Novel Non-Covalent KRAS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of MRTX-EX185, a potent, non-covalent inhibitor of KRAS, with a particular focus on the KRAS(G12D) mutation. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that targets the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS), a pivotal signaling protein frequently mutated in various cancers. Unlike covalent inhibitors that form a permanent bond with the target protein, this compound is a reversible, non-covalent inhibitor. It binds to the switch-II pocket of KRAS, a key region involved in the conformational changes that regulate KRAS activity.

Notably, this compound has demonstrated the ability to bind to both the inactive, GDP-bound state and the active, GTP-bound state of KRAS.[1][2] This dual-state engagement is a significant feature, as many oncogenic KRAS mutants, such as KRAS(G12D), are predominantly in the active GTP-bound state. By binding to the switch-II pocket, this compound disrupts the interaction of KRAS with its downstream effector proteins, thereby inhibiting the aberrant signaling cascades that drive cancer cell proliferation and survival.[2]

Quantitative Biological Activity of this compound

The biological activity of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound against various KRAS mutants

| Target | Assay Type | IC50 (nM) |

| KRAS(G12D) | Target Engagement Assay | 90[1][3][4] |

| KRAS WT | Target Engagement Assay | 110[1][3] |

| KRAS(G12C) | Target Engagement Assay | 290[1][3] |

| KRAS(Q61H) | Target Engagement Assay | 130[1][3] |

| KRAS(G13D) | Target Engagement Assay | 240[1][3] |

| HRAS (GDP-loaded) | Binding Assay | Binding Observed |

Table 2: Cellular Activity of this compound

| Cell Line | KRAS Mutation | Assay Type | IC50 (nM) |

| SW-1990 | KRAS(G12D) | Cell Proliferation | 70[3][5] |

| HEK293 | KRAS WT | Cell Proliferation | Non-toxic |

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

KRAS Target Engagement Assays (BRET and NanoBiT)

Bioluminescence Resonance Energy Transfer (BRET) and NanoLuc® Binary Technology (NanoBiT) are target engagement assays used to measure the binding of a compound to its target protein within living cells.

Principle: These assays utilize a luciferase enzyme (NanoLuc®) as a donor molecule and a fluorescently labeled tracer that binds to the target protein (KRAS) as an acceptor. When the donor and acceptor are in close proximity, BRET occurs. In a competitive binding format, a test compound like this compound displaces the tracer from the KRAS protein, leading to a decrease in the BRET signal. This decrease is proportional to the binding affinity of the test compound.

General Protocol:

-

Cell Culture and Transfection: Cells (e.g., HEK293) are cultured in appropriate media and transiently transfected with plasmids encoding for a NanoLuc®-KRAS fusion protein.

-

Cell Seeding: Transfected cells are seeded into multi-well plates at a predetermined density.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound (this compound) and a constant concentration of the fluorescent tracer.

-

Incubation: The plates are incubated to allow for compound binding and tracer displacement to reach equilibrium.

-

Signal Detection: The BRET signal is measured using a plate reader capable of detecting both the donor and acceptor emission wavelengths.

-

Data Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of the BRET signal, is calculated from the dose-response curve.

Cell Proliferation Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Principle: The assay reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP. In the presence of ATP, the luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is directly proportional to the number of viable cells.

General Protocol:

-

Cell Seeding: Cancer cell lines (e.g., SW-1990) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its anti-proliferative effects.

-

Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.

-

Signal Stabilization and Measurement: The plate is mixed on an orbital shaker to induce cell lysis and the luminescent signal is allowed to stabilize before being measured with a luminometer.

-

Data Analysis: The IC50 value for cell proliferation is determined by plotting the luminescence signal against the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the KRAS signaling pathway and the general workflows of the key experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | KRAS inhibitor | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

Mrtx-EX185: A Technical Deep Dive into its Binding with GDP- and GTP-Bound KRAS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell growth, differentiation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers, making it a prime target for therapeutic intervention. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and GDP and the lack of well-defined binding pockets. The landscape of KRAS-targeted therapies has been transformed by the development of inhibitors that exploit a cryptic pocket, the switch-II pocket (SII-P). Mrtx-EX185 is a potent, non-covalent inhibitor of the KRAS(G12D) mutant, one of the most prevalent and aggressive KRAS mutations. A key characteristic of this compound is its ability to engage both the inactive, GDP-bound and the active, GTP-bound conformations of KRAS, a feature that distinguishes it from many earlier generation KRAS inhibitors. This technical guide provides an in-depth analysis of the binding of this compound to both nucleotide states of KRAS, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular processes.

Data Presentation: this compound Binding and Activity

While direct, quantitative biochemical data such as dissociation constants (Kd) from techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound with both GDP- and GTP-bound KRAS(G12D) are not extensively available in the public domain, the existing literature provides valuable insights through cellular and biophysical assays.

Cellular Target Engagement and Potency

The primary characterization of this compound's interaction with KRAS(G12D) in a cellular context comes from Bioluminescence Resonance Energy Transfer (BRET) assays. This technique measures the engagement of the inhibitor with its target inside living cells.

| Assay | KRAS Mutant | Parameter | Value | Reference |

| NanoBRET Target Engagement | KRAS(G12D) | IC50 | 90 nM | [1][2][3][4] |

Broad-Spectrum Activity of this compound

This compound has been shown to exhibit inhibitory activity against various KRAS mutants, highlighting its potential as a broad-spectrum KRAS inhibitor.

| KRAS Variant | Parameter | Value | Reference |

| KRAS(G12D) | IC50 | 90 nM | [2] |

| KRAS WT | IC50 | 110 nM | [2] |

| KRAS(G12C) | IC50 | 290 nM | [2] |

| KRAS(Q61H) | IC50 | 130 nM | [2] |

| KRAS(G13D) | IC50 | 240 nM | [2] |

Qualitative Binding to GDP and GTP States

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in qualitatively assessing the binding of this compound to both nucleotide-bound states of KRAS(G12D).

| Biophysical Method | KRAS State | Binding Observation | Reference |

| NMR Spectroscopy | GDP-bound KRAS(G12D) | Binding Confirmed | [1][4] |

| NMR Spectroscopy | GNP-bound KRAS(G12D) (GTP analog) | Binding Confirmed | [1][4] |

| NMR Spectroscopy | GDP vs. GNP KRAS(G12D) | Preferential binding to the GDP state | [4] |

Experimental Protocols

NMR Spectroscopy for Assessing Ligand Binding to GDP/GTP-KRAS

This protocol is based on the methods described by Vasta et al. (2022) for characterizing the interaction of small molecules with different nucleotide states of KRAS.

Objective: To qualitatively determine if this compound binds to GDP- and GTP-bound forms of KRAS(G12D) using 1H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy.

Materials:

-

Uniformly ¹⁵N-labeled KRAS(G12D) protein (residues 1-169)

-

GDP and non-hydrolyzable GTP analog (e.g., GMPPNP or GNP)

-

This compound

-

NMR buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 5 mM MgCl₂)

-

NMR tubes

Procedure:

-

Protein Preparation: Express and purify ¹⁵N-labeled KRAS(G12D) using standard protocols for bacterial expression.

-

Nucleotide Loading:

-

To prepare GDP-bound KRAS, incubate the purified protein with a 10-fold molar excess of GDP in the presence of 5 mM EDTA for 2 hours at room temperature to facilitate nucleotide exchange. Subsequently, add a 20-fold molar excess of MgCl₂ to chelate the EDTA and lock the nucleotide in the binding pocket. Remove excess nucleotide and EDTA by size-exclusion chromatography.

-

Prepare GTP-bound KRAS similarly, using a non-hydrolyzable GTP analog like GNP.

-

-

NMR Sample Preparation:

-

Prepare NMR samples containing 100 µM of ¹⁵N-labeled KRAS(G12D) (either GDP- or GNP-bound) in the NMR buffer.

-

Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO-d₆).

-

Titrate this compound into the protein sample to a final concentration of 200 µM.

-

-

NMR Data Acquisition and Analysis:

-

Acquire ¹H-¹⁵N HSQC spectra at 298 K on a spectrometer operating at a proton frequency of 600 MHz or higher.

-

Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Analyze the spectra for chemical shift perturbations (CSPs) of the backbone amide signals upon addition of this compound. Significant CSPs in specific regions, such as the switch-II pocket, indicate ligand binding.

-

To assess preferential binding, a competition experiment can be performed by adding a substoichiometric amount of this compound to a sample containing equimolar amounts of both GDP- and GNP-loaded KRAS. The preferential formation of one complex over the other can be observed by monitoring the corresponding NMR signals.[4]

-

NanoBRET™ Target Engagement Assay for Cellular Potency

This protocol outlines the methodology to determine the intracellular target engagement and potency (IC₅₀) of this compound for KRAS(G12D) in living cells.

Objective: To quantify the ability of this compound to displace a fluorescent tracer from KRAS(G12D) in live cells, thereby determining its cellular IC₅₀.

Materials:

-

HEK293 cells

-

Plasmids encoding NanoLuc® luciferase-KRAS(G12D) fusion protein (as the BRET donor) and a fluorescently labeled KRAS tracer (as the BRET acceptor).

-

Transfection reagent

-

Opti-MEM™ I Reduced Serum Medium

-

Assay plates (e.g., 96-well or 384-well white plates)

-

This compound

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

BRET-capable plate reader

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate media.

-

Co-transfect the cells with the NanoLuc®-KRAS(G12D) plasmid and the tracer plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Plate the transfected cells into white assay plates and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in assay medium.

-

Add the diluted compound to the cells in the assay plate. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 2 hours) at 37°C in a CO₂ incubator.

-

-

BRET Measurement:

-

Prepare the NanoBRET™ detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in the assay medium.

-

Add the detection reagent to each well of the assay plate.

-

Read the plate on a BRET-capable plate reader, measuring both the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 610 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission for each well.

-

Normalize the BRET ratios to the vehicle control.

-

Plot the normalized BRET ratios against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Visualizations

KRAS Signaling Pathway and this compound Inhibition

Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.

Experimental Workflow for NMR-Based Binding Analysis

Caption: Workflow for NMR spectroscopy to assess this compound binding to KRAS.

NanoBRET Target Engagement Assay Principle

Caption: Principle of the NanoBRET assay for measuring this compound target engagement.

Conclusion

This compound represents a significant advancement in the development of KRAS(G12D) inhibitors, primarily due to its ability to engage both the inactive GDP-bound and the active GTP-bound states of the oncoprotein. While direct quantitative biochemical comparisons of its binding affinity to these two states are not yet widely published, cellular and biophysical data strongly support its dual-binding mechanism, with a preference for the GDP-bound form. The provided experimental protocols for NMR spectroscopy and NanoBRET assays offer a framework for the continued investigation and characterization of this compound and other novel KRAS inhibitors. The development of inhibitors like this compound that can target the active GTP-bound state of KRAS opens new avenues for treating KRAS-mutant cancers, particularly those with a high proportion of GTP-bound KRAS. Further research to quantify the binding kinetics and thermodynamics of this compound with both nucleotide states will provide deeper insights into its mechanism of action and guide the development of next-generation pan-KRAS inhibitors.

References

Mrtx-EX185 Target Engagement in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement of Mrtx-EX185, a potent and selective inhibitor of KRAS G12D, in cancer cells. This document details the quantitative metrics of its binding affinity, outlines the experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Analysis of this compound Target Engagement

This compound demonstrates potent and broad-spectrum binding to various KRAS mutants, with a particular emphasis on the G12D mutation. The following tables summarize the key quantitative data related to its target engagement and cellular activity.

Table 1: this compound Binding Affinity (IC50)

| Target Protein | IC50 (nM) | Assay | Reference |

| KRAS (G12D) | 90 | BRET Assay | [1] |

| KRAS (WT) | 110 | Not Specified | [2][3] |

| KRAS (G12C) | 290 | Not Specified | [2][3] |

| KRAS (Q61H) | 130 | Not Specified | [2][3] |

| KRAS (G13D) | 240 | Not Specified | [2][3] |

Table 2: this compound Cellular Activity

| Cell Line | KRAS Mutation | Cellular Effect | IC50 (nM) | Assay | Reference |

| SW-1990 | G12D | Antiproliferation | 70 | CellTiter-Glo | [1][4] |

| KRAS(G12C)-driven cell lines | G12C | p-ERK Inhibition | Concentration-dependent | Western Blot | [4] |

| HEK293 | KRAS-independent | Non-toxic | Not Applicable | CellTiter-Glo | [1][4] |

Signaling Pathway and Mechanism of Action

This compound is a non-covalent inhibitor that targets the switch-II pocket of both GDP-bound (inactive) and GTP-bound (active) states of KRAS G12D.[1][2][3] By binding to this pocket, this compound disrupts the interaction of KRAS with its downstream effectors, primarily RAF kinases, thereby inhibiting the MAPK signaling cascade (RAF-MEK-ERK) and leading to reduced cell proliferation.[1][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the target engagement of this compound.

NanoBRET Target Engagement Assay

This assay quantitatively measures the binding of this compound to KRAS G12D in living cells.

Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc luciferase-tagged KRAS protein (donor) and a fluorescently labeled tracer that binds to the same pocket as this compound (acceptor). Competitive binding of this compound displaces the tracer, leading to a decrease in the BRET signal.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Co-transfect cells with a plasmid encoding for NanoLuc-KRAS G12D and a carrier DNA using a suitable transfection reagent.

-

-

Assay Preparation:

-

24 hours post-transfection, harvest and resuspend cells in Opti-MEM.

-

Seed 2 x 104 cells per well in a 96-well white-bottom plate.

-

-

Compound and Tracer Addition:

-

Prepare a serial dilution of this compound in Opti-MEM.

-

Add a fixed concentration of a suitable KRAS fluorescent tracer to all wells.

-

Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).

-

-

Incubation and Signal Detection:

-

Incubate the plate for 2 hours at 37°C and 5% CO2.

-

Add NanoBRET Nano-Glo Substrate and incubate for 3-5 minutes at room temperature.

-

Measure the luminescence signal at 460 nm (donor emission) and 610 nm (acceptor emission) using a plate reader.

-

-

Data Analysis:

-

Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

-

Normalize the BRET ratios to the vehicle control.

-

Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement of this compound with KRAS G12D in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.

Principle: The binding of a ligand, such as this compound, to its target protein, KRAS G12D, can increase the protein's resistance to thermal denaturation. This stabilization is detected by quantifying the amount of soluble protein remaining after heat treatment.

Detailed Protocol:

-

Cell Treatment:

-

Culture SW-1990 cells (KRAS G12D mutant) to 80-90% confluency.

-

Treat cells with this compound at a desired concentration (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.

-

-

Heat Treatment:

-

Harvest cells and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

-

-

Protein Quantification:

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for KRAS.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Normalize the intensity of each band to the intensity of the non-heated control.

-

Plot the normalized band intensity against the temperature to generate melting curves for both the this compound-treated and vehicle-treated samples.

-

A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target engagement.

-

Western Blot for p-ERK Inhibition

This assay is used to assess the functional consequence of this compound binding to KRAS G12D by measuring the phosphorylation level of a key downstream effector, ERK.

Detailed Protocol:

-

Cell Treatment:

-

Seed SW-1990 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-16 hours.

-

Treat the cells with a serial dilution of this compound or vehicle (DMSO) for 2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10 minutes.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK.

-

Normalize the p-ERK signal to the total ERK signal to account for any variations in protein loading.

-

Cell Viability Assay (CellTiter-Glo®)

This assay measures the antiproliferative effect of this compound on cancer cells.

Detailed Protocol:

-

Cell Seeding:

-

Seed SW-1990 cells in a 96-well white-bottom plate at a density of 3,000-5,000 cells per well.

-

Allow the cells to attach and grow for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound or vehicle (DMSO).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

ATP Measurement:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Conclusion

The data and protocols presented in this guide demonstrate that this compound effectively engages the KRAS G12D oncoprotein in cancer cells. The potent binding affinity, coupled with the clear inhibition of downstream signaling and cell proliferation, underscores its therapeutic potential. The detailed experimental workflows provided herein serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation and characterization of KRAS-targeted therapies.

References

Navigating the Stability of Mrtx-EX185 Formic Acid Salt: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the stability of Mrtx-EX185 formic acid salt, a potent inhibitor of KRAS(G12D).[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available stability data, outlines detailed experimental protocols for stability assessment, and visualizes the compound's relevant signaling pathway.

Introduction to this compound and the Significance of its Formic Acid Salt

This compound is a small molecule inhibitor that has demonstrated significant activity against the KRAS(G12D) mutation, a key driver in various cancers.[1][2][3] The free base form of this compound has been noted to be susceptible to instability. To address this liability, the formic acid salt was developed, which exhibits improved stability while retaining the full biological activity of the parent compound.[2] This guide focuses on the chemical and physical stability of this salt form, a critical parameter for its development as a therapeutic agent.

Stability Profile of this compound Formic Acid Salt

While comprehensive, publicly available quantitative stability data from forced degradation studies are limited, existing information provides foundational knowledge for handling and storage.

Storage and Handling Recommendations

Proper storage is paramount to ensure the integrity of this compound formic acid salt. The following storage conditions are recommended for stock solutions:

| Storage Condition | Recommended Duration |

| -80°C | Up to 6 months[1] |

| -20°C | Up to 1 month[1] |

For in vivo studies, it is best practice to prepare fresh solutions to avoid any potential degradation.[1] Repeated freeze-thaw cycles of stock solutions should be avoided.[1]

This compound and the KRAS Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the KRAS(G12D) mutant protein, which is a central node in a critical oncogenic signaling pathway. Understanding this pathway is essential for elucidating the mechanism of action and the consequences of its inhibition.

Caption: KRAS(G12D) Signaling Pathway and this compound Inhibition.

Methodologies for Stability Assessment

To generate comprehensive stability data for this compound formic acid salt, a series of well-defined experimental protocols should be employed. These studies are crucial for identifying potential degradation pathways and establishing a stable formulation.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for elucidating the intrinsic stability of the molecule and for developing stability-indicating analytical methods.

Objective: To identify potential degradation products and pathways under various stress conditions.

Experimental Protocol:

-

Preparation of Samples: Prepare solutions of this compound formic acid salt in appropriate solvents (e.g., water, methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 24 hours.

-

Alkaline Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance and a solution to 80°C for 48 hours.

-

Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the parent compound and any degradation products.

-

Mass Balance Calculation: Ensure that the sum of the assay of the parent drug and the impurities is close to the initial assay value to account for all degradation products.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated, stability-indicating HPLC method is the cornerstone of any stability study.

Objective: To develop a chromatographic method capable of separating this compound from its degradation products and potential impurities.

Example HPLC Method Parameters (to be optimized for this compound):

| Parameter | Example Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized to achieve separation |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Determined by UV-Vis scan of this compound |

| Injection Volume | 10 µL |

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.

-

Range: Define the concentration interval over which the method is precise, accurate, and linear.

-

Accuracy: Determine the closeness of the test results obtained by the method to the true value.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Detection Limit (DL) & Quantitation Limit (QL): Establish the lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow for Stability Testing

A systematic workflow ensures that all aspects of stability are thoroughly investigated.

References

The Role of MRTX-EX185 in Pancreatic Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research surrounding MRTX-EX185 (also known as MRTX1133), a potent and selective inhibitor of the KRAS G12D mutation, a key driver in a significant subset of pancreatic cancers. This document outlines the mechanism of action, summarizes key quantitative data from preclinical studies, details common experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction: Targeting the "Undruggable" KRAS

For decades, the KRAS oncogene has been considered an elusive target in cancer therapy. The G12D mutation in KRAS is particularly prevalent in pancreatic ductal adenocarcinoma (PDAC), occurring in approximately 35-42% of cases, and is associated with poor prognosis.[1][2][3] this compound has emerged as a promising agent that directly and non-covalently binds to the KRAS G12D protein, locking it in an inactive state and thereby inhibiting downstream oncogenic signaling.[1][4]

Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the KRAS G12D mutant protein. It exhibits a high binding affinity for the GDP-bound (inactive) state of KRAS G12D. By stabilizing this conformation, this compound prevents the exchange of GDP for GTP, a critical step for KRAS activation. This, in turn, blocks the activation of downstream effector pathways crucial for cancer cell proliferation and survival, most notably the RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in pancreatic cancer models.

Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines

| Cell Line | KRAS Mutation | Assay Type | IC50 (nM) | Reference |

| SW-1990 | G12D | Proliferation | 70 | [4] |

| HPAC | G12D | Proliferation | Sub-micromolar | [2] |

| AsPC-1 | G12D | Proliferation | ~7-10 | [5] |

| HPAF-II | G12D | Proliferation | Data not specified | [6] |

| MIA PaCa-2 | G12C | Proliferation | >1000 | [6] |

| BxPC-3 | Wild-Type | Proliferation | >1000 | [6] |

Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Models

| Model Type | Cancer Type | Treatment | Key Findings | Reference |

| HPAC Xenograft | Human PDAC | 30 mg/kg this compound (IP, BID) | 85% tumor regression | [1] |

| Multiple PDAC Xenografts | Human PDAC | This compound | >30% tumor regression in 8 of 11 models | [7] |

| KPC Genetically Engineered Mouse Model | Murine PDAC | This compound | Significant tumor regression; complete or near-complete remissions | [3] |

| AsPC-1 Xenograft | Human PDAC | This compound + NPT-GEM | Synergistic effect, resulting in tumor regression (-4 mm³) | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Cell Proliferation Assay (WST-1 Method)

This assay is used to determine the inhibitory effect of this compound on the proliferation of pancreatic cancer cell lines.

Protocol:

-

Cell Culture: Pancreatic cancer cell lines (e.g., SW-1990, AsPC-1, HPAF-II) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: The following day, cells are treated with a serial dilution of this compound (typically ranging from picomolar to micromolar concentrations) or vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for 72 to 120 hours.

-

WST-1 Assay: After the incubation period, WST-1 reagent is added to each well and incubated for 1-4 hours. The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to a formazan dye.

-

Data Acquisition: The absorbance of the formazan product is measured at 450 nm using a microplate reader.

-

Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Western Blot Analysis

This technique is employed to assess the impact of this compound on the phosphorylation status of key proteins in the KRAS signaling pathway.

Protocol:

-

Cell Lysis: Pancreatic cancer cells are treated with this compound at various concentrations and time points. Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of KRAS downstream effectors (e.g., p-ERK, ERK, p-AKT, AKT, p-S6, S6).

-

Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Animal Models: Immunocompromised mice, such as NOD/SCID or athymic nude mice (4-6 weeks old), are typically used.

-

Tumor Cell Implantation: Human pancreatic cancer cells (e.g., HPAC, AsPC-1) are harvested, resuspended in a solution like Matrigel, and subcutaneously injected into the flank of the mice (typically 1-5 million cells per mouse).

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using digital calipers, and calculated using the formula: (Length x Width²)/2.

-

Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is formulated in an appropriate vehicle and administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule (e.g., 30 mg/kg, twice daily). The control group receives the vehicle only.

-

Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot). Animal body weight is also monitored as an indicator of toxicity.

KPC Genetically Engineered Mouse Model (GEMM)

The KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) mouse model spontaneously develops pancreatic tumors that closely mimic human PDAC, providing a more clinically relevant setting to test therapies.[3]

Protocol:

-

Model Generation: KPC mice are genetically engineered to express the KRAS G12D and a mutant p53 allele specifically in pancreatic progenitor cells.

-

Tumor Development and Monitoring: Tumors develop spontaneously in these mice. Tumor progression is often monitored using imaging techniques such as high-resolution ultrasound or MRI.

-

Treatment Initiation: Once tumors are established, mice are treated with this compound or vehicle control.

-

Therapeutic Response Assessment: The response to treatment is evaluated by monitoring changes in tumor volume via imaging, and by assessing overall survival.

-

Tissue Analysis: Upon completion of the study, pancreatic tissues are collected for histological and molecular analysis to assess tumor regression, apoptosis, and changes in the tumor microenvironment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]

- 4. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. ascopubs.org [ascopubs.org]

- 7. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

MRTX-EX185: A Technical Guide to its Selectivity for KRAS Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of MRTX-EX185, a potent inhibitor of KRAS, with a particular focus on its activity against various KRAS isoforms. The information presented herein is compiled from publicly available research and is intended to serve as a valuable resource for professionals in the field of oncology drug discovery and development.

Executive Summary

This compound is a small molecule inhibitor that has demonstrated significant potency against the KRAS G12D mutation, a prevalent driver in various cancers. A key characteristic of this compound is its broad-spectrum binding capability, extending to both the inactive GDP-bound and active GTP-bound states of KRAS. This guide summarizes the quantitative data on its selectivity, details the experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Selectivity of this compound

The inhibitory activity of this compound has been quantified against a panel of KRAS isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency across different mutants and the wild-type protein.

| KRAS Isoform | IC50 (nM) | Notes |

| KRAS G12D | 90 | Potent inhibition of the primary target. |

| KRAS WT | 110 | Moderate activity against the wild-type protein. |

| KRAS G12C | 290 | Activity observed against another common KRAS mutant. |

| KRAS Q61H | 130 | Inhibition of a mutation in the switch-II region. |

| KRAS G13D | 240 | Activity against another G13 mutation. |

| HRAS | - | Binds to GDP-loaded HRAS. Quantitative IC50 not specified. |

Table 1: IC50 values of this compound for various KRAS isoforms. Data sourced from publicly available information.[1][2][3]

Experimental Protocols

The characterization of this compound's selectivity has been achieved through a combination of biochemical and cellular assays. The following sections detail the methodologies for the key experiments cited in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Assessment

NMR spectroscopy has been instrumental in confirming the direct binding of this compound to KRAS and in elucidating its ability to engage both nucleotide states of the protein.

Objective: To determine if this compound directly binds to various KRAS isoforms and to assess its interaction with both GDP- and GTP-bound states.

General Protocol Outline:

-

Protein Expression and Purification:

-

Expression of uniformly ¹⁵N-labeled KRAS protein (e.g., KRAS G12D) in E. coli.

-

Purification of the protein using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure high purity and proper folding.

-

-

Nucleotide Loading:

-

For the GDP-bound state, the purified KRAS is incubated with a molar excess of GDP.

-

For the GTP-bound state, a non-hydrolyzable GTP analog such as GMPPNP is used to lock the protein in the active conformation.

-

-

NMR Sample Preparation:

-

A solution of the ¹⁵N-labeled KRAS protein (typically in the micromolar range) is prepared in a suitable NMR buffer (e.g., phosphate buffer at physiological pH).

-

This compound is dissolved in a compatible solvent (e.g., DMSO) and added to the protein solution at varying molar ratios.

-

-

NMR Data Acquisition:

-

Two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra are acquired for the protein alone and in the presence of this compound.

-

Data is collected on a high-field NMR spectrometer (e.g., 600 MHz or higher) at a constant temperature (e.g., 298 K).

-

-

Data Analysis:

-

Chemical shift perturbations (CSPs) in the ¹H-¹⁵N HSQC spectra upon addition of this compound are analyzed.

-

Significant changes in the chemical shifts of specific amino acid residues indicate direct binding of the compound to the protein. By mapping these residues onto the protein structure, the binding site can be inferred.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay for Cellular Target Engagement

BRET assays are a powerful tool for measuring protein-protein interactions and target engagement in a live-cell context. This assay has been utilized to determine the cellular potency of this compound.

Objective: To quantify the ability of this compound to disrupt the interaction between KRAS and its downstream effectors or a tracer molecule in living cells, thereby determining its cellular IC50 value.

General Protocol Outline (based on NanoBRET™ Technology):

-

Cell Line and Vector Preparation:

-

HEK293 cells are commonly used due to their high transfection efficiency.

-

Cells are transiently transfected with plasmids encoding for KRAS (e.g., KRAS G12D) fused to a NanoLuc® luciferase (the BRET donor) and a fluorescently labeled KRAS-binding tracer or effector protein (the BRET acceptor).

-

-

Cell Seeding and Compound Treatment:

-

Transfected cells are seeded into 96-well or 384-well plates.

-

A dilution series of this compound is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

The cells are incubated with the compound for a defined period to allow for cell entry and target engagement.

-

-

BRET Measurement:

-

The NanoBRET™ substrate is added to the wells.

-

The plate is read on a luminometer capable of measuring the donor and acceptor emission wavelengths simultaneously.

-

-

Data Analysis:

-

The BRET ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity.

-

The data is normalized to the vehicle control.

-

The IC50 value, representing the concentration of this compound that causes a 50% reduction in the BRET signal, is determined by fitting the data to a dose-response curve.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to KRAS signaling and the experimental workflows for assessing inhibitor selectivity.

Caption: Simplified KRAS signaling pathway and the points of intervention by this compound.

Caption: Workflow of a BRET-based cellular assay for determining inhibitor potency.

Caption: Logical relationship of the selectivity profiles of this compound and Adagrasib.

References

An In-Depth Technical Guide to MRTX-EX185: A Potent KRAS(G12D) Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of MRTX-EX185, a potent and selective inhibitor of the KRAS(G12D) oncoprotein. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor targeting the switch-II pocket of KRAS.[1] For enhanced stability, it is often utilized in its formic acid salt form, this compound formic.[2][3]

Chemical Structure:

A visual representation of the chemical structure for this compound is not publicly available in the search results. The molecular formula and weight are provided below.

Physicochemical Properties of this compound and its Formic Salt:

| Property | This compound | This compound formic | Reference |

| Molecular Formula | C33H33FN6O2 | C34H35FN6O4 | [4][5][6] |

| Molecular Weight | 564.66 g/mol | 610.68 g/mol | [7] |

| CAS Number | 2621927-57-7 | 2988148-70-3 | [2][3] |

| Appearance | Solid | Powder | [4] |

| Storage Conditions | Store at -20°C | Store at -20°C for up to 2 years (powder) | [5][7] |

| Solubility | Soluble in DMSO | Soluble in DMSO | [2][5] |

Mechanism of Action and Biological Activity

This compound is a potent inhibitor of KRAS(G12D), a common mutation in various cancers, including pancreatic cancer.[8] It exhibits a unique mechanism of action by binding to both the inactive, GDP-bound and the active, GTP-bound states of the KRAS protein.[3][9] This dual binding capability may contribute to its potent inhibition of constitutively active KRAS mutants.[9][10] The primary mode of action involves the disruption of the interaction between KRAS and its downstream effector proteins, most notably CRAF.[1][9] This interference with protein-protein interaction effectively blocks the downstream signaling of the mitogen-activated protein kinase (MAPK) pathway, leading to the inhibition of ERK phosphorylation.[1][3]

In Vitro Activity

This compound has demonstrated potent and broad-spectrum activity against various KRAS mutants in biochemical and cellular assays.

Inhibitory Activity of this compound against KRAS Variants and Cell Proliferation:

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| KRAS(G12D) | Biochemical Assay | 90 | [3] |

| KRAS WT | Biochemical Assay | 110 | [3] |

| KRAS(G12C) | Biochemical Assay | 290 | [3] |

| KRAS(Q61H) | Biochemical Assay | 130 | [3] |

| KRAS(G13D) | Biochemical Assay | 240 | [3] |

| SW-1990 (KRAS(G12D)) | Cell Proliferation | 70 | [3] |

Signaling Pathway Inhibition

The binding of this compound to KRAS(G12D) prevents the recruitment and activation of RAF kinases, thereby inhibiting the entire RAF-MEK-ERK signaling cascade. This ultimately leads to a reduction in the phosphorylation of ERK, a key downstream kinase that promotes cell proliferation, survival, and differentiation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bioluminescence-based assays for quantifying endogenous protein interactions in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing RAS Function Using Monobody and NanoBiT Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of a cell-free split-luciferase biochemical assay as a tool for screening for inhibitors of challenging protein-protein interaction targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

- 8. BRET-based RAS biosensors that show a novel small molecule is an inhibitor of RAS-effector protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. OUH - Protocols [ous-research.no]

- 10. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of MRTX-EX185: A Technical Guide

An In-depth Analysis of a Novel Non-covalent KRAS G12D Inhibitor for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive overview of the discovery and development of MRTX-EX185, a potent and non-covalent inhibitor of the KRAS G12D mutation. The document details the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the assays used in its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the burgeoning field of direct KRAS inhibitors.

Introduction: Targeting the "Undruggable" KRAS